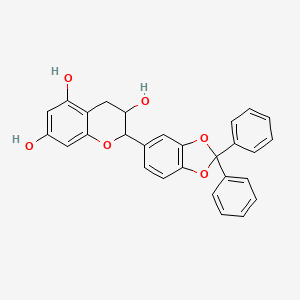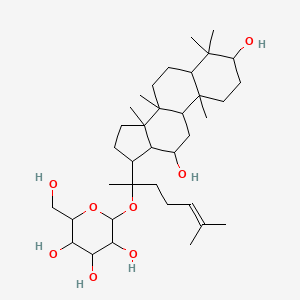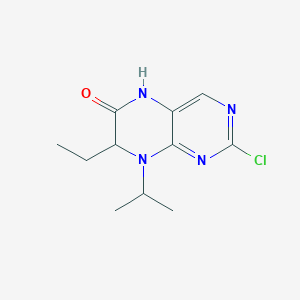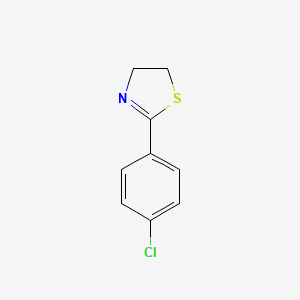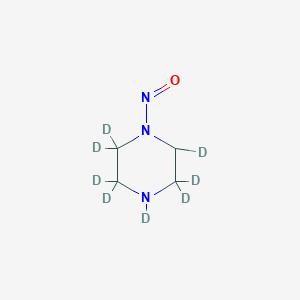
1-tert-butyl 2-methyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine . This compound is commonly used in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrochloride can be synthesized through several methods:
Direct Combination: Hydrogen chloride gas can be formed by the direct combination of chlorine gas and hydrogen gas at temperatures above 250°C.
Reaction with Sulfuric Acid: In the laboratory, hydrochloride is often prepared by heating sodium chloride with concentrated sulfuric acid. The reaction is as follows: [ \text{NaCl} + \text{H}_2\text{SO}_4 \rightarrow \text{NaHSO}_4 + \text{HCl} ]
Chlorination Byproducts: Hydrochloride is also produced as a byproduct in various chlorination processes, such as the production of vinyl chloride from ethylene.
Industrial Production Methods
Industrially, hydrochloride is produced through:
Electrolytic Process: Brine (a concentrated solution of sodium chloride) undergoes electrolysis to produce chlorine gas, which then reacts with hydrogen gas to form hydrogen chloride.
Recovery from Waste Incineration: Hydrogen chloride can be recovered from gases produced during the incineration of chlorine-containing waste.
Chemical Reactions Analysis
Hydrochloride undergoes several types of chemical reactions:
Scientific Research Applications
Hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of hydrochloride depends on its specific application. These ions can then participate in various chemical reactions, such as acid-base neutralization and redox reactions .
Comparison with Similar Compounds
Hydrochloride is often compared with other similar compounds, such as:
Hydrogen Chloride: Hydrogen chloride is a gas at room temperature, while hydrochloride is typically found in aqueous solutions.
Hydrochloric Acid: Hydrochloric acid is an aqueous solution of hydrogen chloride and is a strong acid.
Other Halides: Hydrochloride is similar to other halides, such as hydrobromide and hydroiodide, but differs in its reactivity and properties.
Hydrochloride’s unique properties, such as its strong acidity and ability to form stable salts, make it a valuable compound in various fields.
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8?/m1/s1 |
InChI Key |
MZMNEDXVUJLQAF-GVHYBUMESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC1C(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




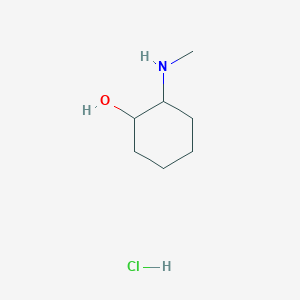
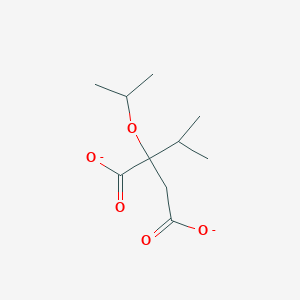
![17'-Fluoro-4',6'-dimethyl-13'-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione](/img/structure/B13401079.png)
